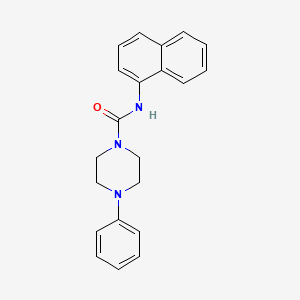

N-(naphthalen-1-yl)-4-phenylpiperazine-1-carboxamide

Description

Properties

IUPAC Name |

N-naphthalen-1-yl-4-phenylpiperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O/c25-21(22-20-12-6-8-17-7-4-5-11-19(17)20)24-15-13-23(14-16-24)18-9-2-1-3-10-18/h1-12H,13-16H2,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QECIJZFCOJQWJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C(=O)NC3=CC=CC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

371228-37-4 | |

| Record name | N-(1-NAPHTHYL)-4-PHENYL-1-PIPERAZINECARBOXAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(naphthalen-1-yl)-4-phenylpiperazine-1-carboxamide typically involves the reaction of naphthalene-1-carboxylic acid with 4-phenylpiperazine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature. The resulting product is then purified using column chromatography to obtain the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(naphthalen-1-yl)-4-phenylpiperazine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The naphthalene ring can be oxidized to form naphthoquinone derivatives.

Reduction: The carboxamide group can be reduced to form amine derivatives.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions to introduce different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

Oxidation: Naphthoquinone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Scientific Research Applications

Inhibition of Fatty Acid Amide Hydrolase (FAAH)

N-(naphthalen-1-yl)-4-phenylpiperazine-1-carboxamide has been identified as a modulator of FAAH, an enzyme that degrades endocannabinoids. Inhibition of FAAH can increase levels of these lipid mediators, which play crucial roles in pain management and anxiety relief. Research indicates that compounds with similar structures have demonstrated efficacy in reducing anxiety and pain responses by elevating endocannabinoid levels in the brain .

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various derivatives related to this compound. For instance, compounds structurally similar to this compound have shown promising results against Staphylococcus aureus, including methicillin-resistant strains (MRSA). The minimum inhibitory concentrations (MICs) for these compounds were comparable to or better than standard antibiotics, indicating their potential as novel antimicrobial agents .

Table of Antimicrobial Efficacy

Structure–Activity Relationship (SAR) Studies

The structure–activity relationship studies highlight how modifications to the piperazine ring and naphthalene moiety influence biological activity. For instance, altering substituents on the piperazine ring can significantly impact the compound's lipophilicity and potency as a FAAH inhibitor. These insights are crucial for the design of more effective therapeutic agents targeting endocannabinoid pathways .

Case Study: LEI-401

In a notable study, a derivative of N-(naphthalen-1-yl)-4-phenylpiperazine was developed and named LEI-401. This compound was characterized as a potent inhibitor of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), which is involved in the biosynthesis of bioactive lipids. LEI-401 demonstrated nanomolar potency and favorable drug-like properties, making it a valuable tool for studying the biological roles of NAPE-derived lipids in health and disease .

Case Study: Antimicrobial Screening

Another research initiative focused on synthesizing various derivatives of naphthalene-based compounds for antimicrobial evaluation. The findings revealed that certain derivatives exhibited significant antibacterial activity with low cytotoxicity, suggesting their potential as alternative treatments for bacterial infections resistant to conventional therapies .

Mechanism of Action

The mechanism of action of N-(naphthalen-1-yl)-4-phenylpiperazine-1-carboxamide involves its interaction with specific molecular targets. For instance, as a fungicidal agent, it inhibits the growth of Rhizoctonia solani by binding to key enzymes such as β-1,3-glucanase and NADPH nitrate reductase. This binding disrupts the cell wall synthesis and metabolic pathways of the fungus, leading to its death .

Comparison with Similar Compounds

Key Observations :

- Substituent Effects : Fluorine or chlorine substitution on the phenyl ring (e.g., A3 in , compound 43 in ) enhances polarity and may improve bioavailability. The naphthalen-1-yl group in the target compound increases lipophilicity compared to smaller aryl groups .

- The target compound’s naphthalene group may confer similar activity .

Sigma Receptor Ligands

Compounds like 1-cyclohexyl-4-[3-(5-methoxy-tetrahydronaphthalen-1-yl)propyl]piperazine (Ki = 0.34 nM for sigma-2) demonstrate that bulky aromatic groups enhance sigma-2 receptor binding. The target compound’s naphthalene substituent could mimic this effect, though its exact Ki remains unstudied .

Anticancer Activity

Quinazoline-piperazine hybrids (e.g., A3 in ) inhibit cancer cell proliferation via topoisomerase II inhibition. The target compound’s carboxamide linker and aromatic systems may support similar mechanisms, though further testing is required.

Biological Activity

N-(naphthalen-1-yl)-4-phenylpiperazine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and structure-activity relationships (SAR) associated with this compound, supported by data tables and case studies.

1. Chemical Structure and Properties

This compound features a piperazine core substituted with naphthalene and phenyl groups. Its structural formula can be represented as follows:

This compound exhibits lipophilic characteristics, which may enhance its bioavailability and interaction with biological membranes.

2.1 Antimicrobial Activity

Research indicates that this compound exhibits promising antimicrobial properties. A study highlighted its effectiveness against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentrations (MICs) were reported as follows:

| Compound | MIC (µM) |

|---|---|

| This compound | 42 (against MRSA) |

| Control (Ampicillin) | 30 |

These results suggest that the compound could serve as a potential lead for developing new antibacterial agents .

2.2 Antifungal Activity

The compound has also been investigated for its antifungal properties. Its mechanism involves inhibiting enzymes critical for fungal cell wall synthesis, leading to cell death. In vitro studies demonstrated significant activity against Candida species, with IC50 values indicating effective concentration ranges for therapeutic use.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound binds to enzymes involved in critical metabolic pathways, modulating their activity and disrupting normal cellular functions.

- Receptor Interaction : It may also interact with neurotransmitter receptors, influencing signaling pathways that regulate various physiological processes.

4. Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy of this compound. Modifications in the naphthalene and phenyl groups can significantly affect biological activity:

| Modification | Effect on Activity |

|---|---|

| Addition of electron-withdrawing groups | Increased potency against microbial strains |

| Alteration of alkyl substituents on piperazine | Changes in lipophilicity and receptor affinity |

These modifications provide insights into how structural changes can enhance or diminish the biological effects of the compound .

Case Study 1: Antimicrobial Evaluation

In a recent study, a series of analogues based on N-(naphthalen-1-yl)-4-phenylpiperazine were synthesized and evaluated for their antimicrobial properties. Compounds were tested against various bacterial strains, revealing that specific substitutions led to enhanced antibacterial activity compared to the parent compound .

Case Study 2: Cytotoxicity Assessment

Another investigation assessed the cytotoxic effects of N-(naphthalen-1-yl)-4-phenylpiperazine on human cancer cell lines. The results indicated that while exhibiting antimicrobial properties, the compound maintained a favorable safety profile with an LD50 greater than 30 µM, suggesting low toxicity at effective doses .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(naphthalen-1-yl)-4-phenylpiperazine-1-carboxamide?

- Methodological Answer : Synthesis typically involves multi-step reactions:

- Piperazine Ring Formation : Cyclization of ethylenediamine derivatives with dihaloalkanes under basic conditions (e.g., K₂CO₃ in refluxing CH₃CN) .

- Carboxamide Functionalization : Coupling naphthalen-1-amine with 4-phenylpiperazine-1-carbonyl chloride via nucleophilic substitution. Solvents like DMF or THF are used with bases (e.g., Et₃N) to drive the reaction .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures improves purity .

Q. Which analytical techniques are critical for characterizing this compound?

- Spectroscopy :

- ¹H/¹³C NMR : Assigns protons and carbons, confirming regiochemistry (e.g., naphthalene substitution at C1 vs. C2) .

- FT-IR : Identifies carbonyl (C=O, ~1650 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) groups .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize bioactivity?

- Methodological Approach :

- Substituent Variation : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) on the phenyl ring to enhance receptor binding. For example, trifluoromethyl groups improve lipophilicity and metabolic stability .

- Chain Length Modulation : Adjusting the alkyl linker between piperazine and naphthalene alters conformational flexibility. A 3- or 5-methylene chain optimizes σ2 receptor affinity (Ki < 1 nM) .

- Data Analysis :

| Substituent (R) | σ2 Ki (nM) | σ1 Ki (nM) | Selectivity (σ2/σ1) |

|---|---|---|---|

| -CF₃ | 0.34 | 138 | 406 |

| -OCH₃ | 0.89 | 124 | 139 |

- Source: Modifications from .

Q. What in silico strategies predict target binding and selectivity?

- Molecular Docking : Use AutoDock Vina to model interactions with fungal β-1,3-glucanase (antifungal target) or human sigma receptors. Key residues (e.g., Asp94 in β-1,3-glucanase) form hydrogen bonds with the carboxamide group .

- Molecular Dynamics (MD) Simulations : GROMACS simulations (100 ns) assess stability of ligand-receptor complexes. Root-mean-square deviation (RMSD) < 2 Å indicates stable binding .

- Free Energy Calculations : MM-PBSA estimates binding energy (ΔG ≈ -8.5 kcal/mol for sigma receptors), correlating with experimental IC₅₀ values .

Q. How do multi-omics approaches elucidate antifungal mechanisms?

- Transcriptomics : RNA-seq of Rhizoctonia solani treated with the compound reveals downregulation of cell wall biosynthesis genes (e.g., glycosyl hydrolase family 10) and ABC transporters. Enrichment analysis (GO/KEGG) identifies steroid biosynthesis and oxidative stress pathways as key targets .

- Proteomics : 2D gel electrophoresis detects reduced β-1,3-glucanase activity (confirmed by enzymatic assays), explaining cell wall lysis .

- Validation : qRT-PCR of DEGs (e.g., nitrite reductase) and physiological tests (malondialdehyde levels) confirm oxidative damage .

Data Contradiction Resolution

Q. How to address discrepancies in crystallographic vs. solution-phase structural data?

- Crystallography : X-ray structures show a chair conformation for the piperazine ring, stabilized by N–H⋯O hydrogen bonds .

- Solution NMR : Dynamic rotation around the C–N bond may suggest conformational flexibility, conflicting with solid-state data.

- Resolution : Variable-temperature NMR (-40°C to 25°C) slows rotation, revealing dominant conformers. DFT calculations (B3LYP/6-31G*) reconcile energy barriers (<5 kcal/mol) with experimental observations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.